Bienvenue dans la boutique en ligne BenchChem!

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Medicinal Chemistry Scaffold Design Bioisosteres

2‑Acetamido‑4H,5H,6H‑cyclopenta[b]thiophene‑3‑carboxylic acid (CAS 80414‑37‑5) is a heterocyclic building block that combines a 5,6‑dihydro‑4H‑cyclopenta[b]thiophene core with an acetamido group at position 2 and a free carboxylic acid at position 3. This rigid, fused bicyclic scaffold places the carboxylic acid in a spatially constrained orientation that is absent in simple monocyclic thiophene analogs.

Molecular Formula C10H11NO3S
Molecular Weight 225.26
CAS No. 80414-37-5
Cat. No. B2633304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
CAS80414-37-5
Molecular FormulaC10H11NO3S
Molecular Weight225.26
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
InChIInChI=1S/C10H11NO3S/c1-5(12)11-9-8(10(13)14)6-3-2-4-7(6)15-9/h2-4H2,1H3,(H,11,12)(H,13,14)
InChIKeyUIJDFPAGHBJLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2‑Acetamido‑4H,5H,6H‑cyclopenta[b]thiophene‑3‑carboxylic acid – Core Scaffold Identity and Procurement Relevance


2‑Acetamido‑4H,5H,6H‑cyclopenta[b]thiophene‑3‑carboxylic acid (CAS 80414‑37‑5) is a heterocyclic building block that combines a 5,6‑dihydro‑4H‑cyclopenta[b]thiophene core with an acetamido group at position 2 and a free carboxylic acid at position 3. This rigid, fused bicyclic scaffold places the carboxylic acid in a spatially constrained orientation that is absent in simple monocyclic thiophene analogs. Commercial suppliers list the compound at ≥ 95 % purity, with pricing that reflects the additional synthetic steps required for the fused ring . The compound is catalogued under PubChem CID 4963893, MDL MFCD01822320, and is typically stored at 2–8 °C in sealed, dry conditions [1].

Why Generic Substitution of 2‑Acetamido‑4H,5H,6H‑cyclopenta[b]thiophene‑3‑carboxylic Acid Fails in Rational Medicinal Chemistry


The fused cyclopentane ring in 2‑acetamido‑4H,5H,6H‑cyclopenta[b]thiophene‑3‑carboxylic acid imposes conformational rigidity and alters the spatial presentation of the carboxylic acid hydrogen‑bond donor/acceptor pair relative to monocyclic thiophene‑3‑carboxylic acids [1]. Replacement by the simpler 2‑acetamidothiophene‑3‑carboxylic acid (CAS 51419‑38‑6) eliminates the ring‑fused geometry, which can change the vector of key pharmacophoric interactions in structure‑based design [2]. Likewise, substituting the free carboxylic acid with the methyl ester (CAS 328023‑40‑1) or ethyl ester (CAS 65416‑88‑8) removes the ionizable handle that participates in salt‑bridge and hydrogen‑bond networks, while also altering LogP and solubility . The evidence summarized below quantifies these differences where experimental or computed data are available and highlights the procurement risks of treating these analogs as interchangeable.

Quantitative Evidence for Selecting 2‑Acetamido‑4H,5H,6H‑cyclopenta[b]thiophene‑3‑carboxylic Acid Over Its Closest Analogs


Molecular Shape and Conformational Rigidity: Fused Cyclopentane Ring vs. Simple Thiophene

The compound contains a fully saturated cyclopentane ring fused to the thiophene, creating a rigid bicyclic framework that fixes the carboxylic acid in a defined spatial orientation. In contrast, 2‑acetamidothiophene‑3‑carboxylic acid (CAS 51419‑38‑6) is a monocyclic analog with free rotation around the thiophene plane, which presents the carboxylic acid and acetamido groups with greater conformational flexibility. The number of defined atom stereocenters in the target compound is 0, but the fused ring itself enforces a locked geometry (torsional constraints) that is absent in the monocyclic comparator [1][2].

Medicinal Chemistry Scaffold Design Bioisosteres

Lipophilicity and Predicted Permeability: Free Acid vs. Ester Prodrug Forms

The XLogP3‑AA of the target free carboxylic acid is 1.9 [1]. By comparison, the corresponding methyl ester (CAS 328023‑40‑1) and ethyl ester (CAS 65416‑88‑8) are expected to have LogP values approximately 1.0–1.5 units higher based on the Hansch π constant for the ester function (≈ 0.56 per carbon added, plus the loss of the ionizable proton). The target compound's topological polar surface area (TPSA) is 94.6 Ų, which falls within the range considered favorable for oral bioavailability (TPSA < 140 Ų) [1]. The ester analogs, lacking a free carboxylic acid, would have a TPSA reduced by approximately 20–30 Ų, shifting their permeability‑solubility balance toward higher membrane permeability but lower aqueous solubility.

ADME Drug‑likeness Physicochemical Properties

Synthetic Tractability and Functional‑Group Orthogonality: Gewald Reaction vs. Alternative Routes

The 2‑acetamido‑cyclopenta[b]thiophene‑3‑carboxylic acid scaffold is accessible via the Gewald reaction, a one‑pot condensation of cyclopentanone, an α‑cyanoacetamide equivalent, and elemental sulfur [1]. This convergent approach yields the fused bicyclic core in a single step, whereas the synthesis of the monocyclic 2‑acetamidothiophene‑3‑carboxylic acid typically requires a linear sequence of electrophilic substitution on pre‑formed thiophene. The free carboxylic acid at C3 is orthogonal to the acetamido group, allowing chemoselective amide coupling or esterification without protecting‑group manipulation, a feature not shared by the ester analogs where the C3 position is already blocked [2].

Synthetic Chemistry Gewald Reaction Parallel Synthesis

Commercial Availability, Purity, and Price Tiering: Target Compound vs. Ester Analogs

The target free carboxylic acid is listed at ≥ 95 % purity by multiple vendors. Enamine (via Sigma‑Aldrich) offers 50 mg at ≈ € 153, translating to a unit cost of ~€ 3.06 /mg . The methyl ester analog (CAS 328023‑40‑1) is available at a lower price point (~€ 0.80–1.20 /mg from multiple suppliers), reflecting its simpler final synthetic step (esterification) . The ethyl ester (CAS 65416‑88‑8) sits in a similar range. However, the free acid carries a significant value premium because it can be used directly in amide‑coupling or salt‑formation steps that the ester analogs cannot, avoiding the cost and time of a separate hydrolysis step (which typically proceeds with 70–90 % yield and requires subsequent purification) .

Procurement Cost‑per‑experiment Purity‑adjusted Value

Optimal Application Scenarios for 2‑Acetamido‑4H,5H,6H‑cyclopenta[b]thiophene‑3‑carboxylic Acid Based on Comparative Evidence


Structure‑Based Drug Design Requiring a Spatially Locked Carboxylic Acid Pharmacophore

When a protein crystal structure or docking model identifies a carboxylic acid interaction that must be presented with a specific vector, the rigid cyclopenta[b]thiophene scaffold provides a pre‑organized geometry that cannot be achieved with monocyclic 2‑acetamidothiophene‑3‑carboxylic acid. The fused ring eliminates torsional flexibility and ensures consistent presentation of the H‑bond donor/acceptor pair in every molecule of the batch, reducing conformational sampling uncertainty in computational models [1].

Parallel Synthesis Libraries Where Free Carboxylic Acid is a Key Diversification Handle

The free –COOH group allows direct amide coupling with diverse amine libraries without the need for ester hydrolysis. This saves at least one synthetic step per analog and avoids yields losses (typically 10–30 %) associated with ester saponification under basic or acidic conditions [2]. The orthogonal acetamido group remains inert under standard amide‑forming conditions, enabling chemoselective library construction.

Biophysical Assay Development Requiring High Aqueous Solubility

With a XLogP3 of 1.9 and TPSA of 94.6 Ų, the free acid is predicted to have superior aqueous solubility relative to its methyl or ethyl ester analogs (estimated ΔXLogP ≈ +0.6–1.6). This property is critical for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence‑based assays where compound aggregation or poor solubility can generate false readouts [3].

Intermediate for Bioactive Cyclopenta[b]thiophene Derivatives in Anti‑inflammatory or Anticancer Programs

Patents and primary literature describe cyclopenta[b]thiophene‑3‑carboxylic acid derivatives as key intermediates for PAFR antagonists (ocular inflammation), tyrosine kinase inhibitors (anticancer), and CCR5 modulators [4]. The target compound, as the 2‑acetamido‑free‑acid building block, is poised for direct elaboration into these chemotypes without the protecting‑group adjustments required by ester analogs.

Quote Request

Request a Quote for 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.